1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C13H14 It is characterized by the presence of an ethynyl group attached to a benzene ring, along with a 2-methylbut-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of ethynylbenzene with 2-methylbut-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group can be achieved using catalysts such as palladium on carbon, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the 2-methylbut-1-en-1-yl group can undergo various chemical transformations. These interactions and transformations are mediated by specific enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenyl-1-butene: Similar structure but lacks the ethynyl group.
α,β,β-Trimethylstyrene: Contains a similar aromatic ring but different substituents.
2-Phenyl-1,3-pentadiene: Similar carbon skeleton but different functional groups.
Uniqueness
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene is unique due to the presence of both an ethynyl group and a 2-methylbut-1-en-1-yl substituent on the benzene ring
Properties
CAS No. |
819871-38-0 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethynyl-2-(2-methylbut-1-enyl)benzene |
InChI |
InChI=1S/C13H14/c1-4-11(3)10-13-9-7-6-8-12(13)5-2/h2,6-10H,4H2,1,3H3 |
InChI Key |
KXFCSRBCWJVXFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=CC=C1C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.